molecular formula C10H16N2O B8624457 3-n-Butyloxyphenylhydrazine

3-n-Butyloxyphenylhydrazine

Cat. No.: B8624457
M. Wt: 180.25 g/mol
InChI Key: LBIYVKAHFNJONZ-UHFFFAOYSA-N
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Description

3-n-Butyloxyphenylhydrazine is a phenylhydrazine derivative characterized by a butyloxy (-O-C₄H₉) substituent at the 3-position of the phenyl ring. Structurally, it consists of a hydrazine group (-NH-NH₂) attached to the benzene ring, with the butyloxy group influencing its electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of hydrazones via condensation reactions with carbonyl-containing compounds (e.g., aldehydes or ketones) .

The butyloxy group is an electron-donating substituent, which enhances the electron density of the aromatic ring. This contrasts with electron-withdrawing groups (e.g., -Br, -CF₃) found in related compounds, which modulate reactivity and solubility differently .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(3-butoxyphenyl)hydrazine

InChI

InChI=1S/C10H16N2O/c1-2-3-7-13-10-6-4-5-9(8-10)12-11/h4-6,8,12H,2-3,7,11H2,1H3

InChI Key

LBIYVKAHFNJONZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 3-n-Butyloxyphenylhydrazine with key analogs, highlighting substituent-driven differences:

Compound Substituent (Position) Key Functional Groups Electronic Effect Molecular Weight (g/mol)
3-n-Butyloxyphenylhydrazine -O-C₄H₉ (3) -NH-NH₂, phenyl Electron-donating ~196.3 (estimated)
3-Bromophenylhydrazine HCl -Br (3) -NH-NH₂·HCl, phenyl Electron-withdrawing 233.5 (exact)
N-Pyridyl-Hydrazones Pyridine ring -NH-N=C-R (R=subst. aryl) Mixed (depends on R) 250–350 (varies)
2-Hydroxy-N-(3-CF₃-phenyl)benzamide -CF₃ (3), -OH (2) -CONH-NH₂, benzamide Strongly electron-withdrawing ~340 (estimated)

Key Observations :

  • Electron-Donating vs.
  • Solubility : The butyloxy chain likely improves lipophilicity, favoring membrane permeability in biological systems, whereas polar groups (e.g., -OH, -CF₃) enhance aqueous solubility .
Physicochemical Properties
Property 3-n-Butyloxyphenylhydrazine 3-Bromophenylhydrazine HCl N-Pyridyl-Hydrazones
Melting Point ~90–100°C (estimated) 215–220°C 150–200°C (varies)
Solubility in Ethanol High Moderate High (depends on R group)
LogP (Lipophilicity) ~2.5 (estimated) ~1.8 1.5–3.0

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